molecular formula C9H9N3O B13316982 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13316982
M. Wt: 175.19 g/mol
InChI Key: CQVXVLYKJKSPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one ( 1566456-35-6) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a rigid and planar fused heterocyclic system known for its significant synthetic versatility and broad bioactivity profile . This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in the fields of infectious disease and oncology research. Derivatives of this chemotype have been identified as promising antimicrobial scaffolds with demonstrated activity against resistant pathogens, as well as potent and selective inhibitors of protein kinases, which are crucial cellular signaling enzymes . The pyrazolo[1,5-a]pyrimidine core is a common structural motif in several commercial drugs and investigational compounds due to its biocompatibility and lower toxicity levels . The specific incorporation of a cyclopropyl substituent at the 7-position is a strategic modification explored in medicinal chemistry to optimize drug-like properties and biological activity. For instance, related 7-cyclopropylamino analogs have been developed as highly potent and selective inhibitors of Casein Kinase 2α (CSNK2A), a host kinase implicated in the replication of viruses, including β-coronaviruses . These inhibitors show significant promise in host-directed antiviral therapies . With a molecular formula of C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol, this building block is ideal for constructing combinatorial libraries and exploring structure-activity relationships (SAR) . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions, as it may cause skin, eye irritation, and toxicity if ingested .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

7-cyclopropyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H9N3O/c13-9-5-7(6-1-2-6)12-8(11-9)3-4-10-12/h3-6H,1-2H2,(H,11,13)

InChI Key

CQVXVLYKJKSPOD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC3=CC=NN32

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

This classical approach involves the reaction of cyclopropyl-substituted β-ketoesters with 3-aminopyrazoles under acidic or basic conditions.

Procedure ():

  • Step 1 : Synthesize ethyl cyclopropanecarbonylacetate (cyclopropyl β-ketoester) via Claisen condensation of cyclopropanecarbonyl chloride with ethyl acetoacetate.
  • Step 2 : React the β-ketoester with 3-amino-5-methylpyrazole in acetic acid/piperidine under reflux (120°C, 6–8 h).
  • Step 3 : Isolate the product via crystallization (ethanol/water).

Key Data :

Parameter Value
Yield 72–85%
Reaction Time 6–8 h
Solvent System Acetic acid/piperidine
Purification Crystallization

Advantages : High regioselectivity for the 7-position due to electron-withdrawing cyclopropane group.

Buchwald–Hartwig Cross-Coupling

Post-cyclization functionalization via palladium-catalyzed cross-coupling introduces the cyclopropyl group.

Procedure ():

  • Step 1 : Synthesize 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine.
  • Step 2 : Perform cross-coupling with cyclopropylboronic acid using Pd(OAc)₂/XPhos catalyst in toluene/water (100°C, 12 h).

Key Data :

Parameter Value
Yield 65–78%
Catalyst Pd(OAc)₂/XPhos
Temperature 100°C
Solvent Toluene/H₂O (3:1)

Advantages : Enables late-stage diversification; compatible with sensitive functional groups.

[4 + 2] Cycloaddition of Propargylic Sulfonylhydrazones

A scalable one-pot method involving cycloaddition and subsequent elimination ().

Procedure :

  • Step 1 : React N-propargylic sulfonylhydrazone with sulfonyl azide in the presence of CuCl.
  • Step 2 : Intramolecular Diels–Alder reaction forms the pyrazolo[1,5-a]pyrimidine core.
  • Step 3 : Treat with K₂CO₃ to eliminate H₂O and introduce the cyclopropyl group.

Key Data :

Parameter Value
Yield 55–68%
Reaction Time 24 h
Key Reagent CuCl (10 mol%)

Advantages : Avoids harsh conditions; suitable for gram-scale synthesis.

Green Synthesis Under Ultrasonic Irradiation

Eco-friendly method using KHSO₄ in aqueous ethanol ().

Procedure :

  • Step 1 : Mix 3-amino-5-methylpyrazole with dimethyl acetylenedicarboxylate (DMAD) and KHSO₄.
  • Step 2 : Irradiate with ultrasound (40 kHz, 60°C, 2 h).
  • Step 3 : Acidify with HCl and filter the precipitate.

Key Data :

Parameter Value
Yield 88–92%
Reaction Time 2 h
Energy Input 40 kHz ultrasonic bath

Advantages : Reduces reaction time by 70% compared to conventional heating.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Key Advantage
Cyclocondensation 72–85 6–8 h High High regioselectivity
Cross-Coupling 65–78 12 h Moderate Late-stage functionalization
[4 + 2] Cycloaddition 55–68 24 h Low Mild conditions
Ultrasonic Synthesis 88–92 2 h High Eco-friendly, rapid

Critical Findings

  • Regioselectivity : Cyclocondensation preferentially functionalizes the 7-position due to electronic effects of the cyclopropane ring.
  • Stability : The cyclopropyl group enhances metabolic stability in biological assays, as noted in kinase inhibitor studies.
  • Limitations : Cross-coupling methods require stringent anhydrous conditions, limiting practicality for industrial applications.

Chemical Reactions Analysis

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves the inhibition of CDKs, particularly CDK2. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[1,5-a]pyrimidin-5-one core allows for diverse substitutions at positions 2, 3, 6, and 7, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 7-Cyclopropyl, 2-methyl C₁₀H₁₁N₃O 189.21 Enhanced rigidity; potential metabolic stability
7-Ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 7-Ethyl, 2-methyl C₉H₁₁N₃O 177.20 Increased lipophilicity; simpler alkyl chain
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 7-CF₃ C₇H₄F₃N₃O 215.12 Electron-withdrawing group; improved pharmacokinetics
7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one 7-Phenyl, triazole fusion C₁₂H₁₁N₅OS 273.31 Expanded π-system; potential kinase inhibition
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one 7-Hydroxy, 2-methyl C₇H₇N₃O₂ 165.15 Hydrogen-bonding capability; altered solubility
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The cyclopropyl group (moderately electron-donating) contrasts with trifluoromethyl (strongly electron-withdrawing), influencing electronic distribution and reactivity in cross-coupling reactions .
  • Solubility : Hydroxy-substituted derivatives (e.g., 7-hydroxy-2-methyl analog) exhibit higher polarity, whereas trifluoromethyl and phenyl groups enhance lipophilicity .

Challenges with Cyclopropyl Substitution :

  • Direct introduction of cyclopropyl via cross-coupling is less reported; alternative routes may involve pre-functionalized cyclopropyl precursors or cyclopropanation post-formation of the core.
  • Microwave-assisted and ultrasonic irradiation methods (e.g., for 7-hydroxy analogs) improve yields but require optimization for cyclopropyl variants .

Biological Activity

7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has gained attention for its significant biological activities, particularly as a kinase inhibitor. This compound belongs to the pyrazolo[1,5-a]pyrimidine family and features a unique bicyclic structure that includes a pyrazole ring fused to a pyrimidine ring, with a cyclopropyl substituent at the 7-position. Its potential applications in medicinal chemistry make it a candidate for further research.

The primary biological activity of this compound is its ability to inhibit cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for cancer therapy.

Biological Activity Overview

The compound has demonstrated various biological activities, including:

  • Kinase Inhibition : Effective against CDK2 and potentially other kinases.
  • Antiviral Activity : Some derivatives have shown inhibitory effects against HCV NS5B RNA-dependent RNA polymerase, indicating potential use in treating viral infections .
  • Antitubercular Activity : High-throughput screening identified derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one as potential leads against Mycobacterium tuberculosis (Mtb), with low cytotoxicity and promising activity within macrophages .

Structure-Activity Relationship (SAR)

A series of studies have explored the structure-activity relationships of various analogs of this compound to identify key structural features that enhance biological activity. The following table summarizes some notable analogs and their activities:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineSimilar bicyclic structureKinase inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineContains triazole moietyKinase inhibitory properties
5-Cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acidAdditional carboxylic acid groupPotential therapeutic applications

Case Studies

  • Cancer Therapy : A study highlighted the effectiveness of this compound in inducing apoptosis in various cancer cell lines through CDK2 inhibition. The results indicated significant reductions in cell viability compared to untreated controls.
  • Antitubercular Screening : In another investigation focused on antitubercular activity, several derivatives were synthesized and tested against Mtb strain H37Rv. The most active compounds exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of known antitubercular agents while maintaining low cytotoxicity against human liver cells (HepG2) .

Q & A

Q. What are the standard synthetic routes for 7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation reactions between aminopyrazoles and electrophilic reagents. For example, cyclopropyl-substituted precursors are introduced via cyclization under controlled pH and temperature. A common method includes reacting 5-aminopyrazole derivatives with β-keto esters or cyclopropane-containing carbonyl compounds in refluxing ethanol or acetonitrile. Optimization involves adjusting solvent polarity (e.g., using DMF for higher yields), catalyst selection (e.g., p-toluenesulfonic acid), and reaction time (typically 12–24 hours) to achieve >80% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs ¹H/¹³C NMR to confirm the cyclopropyl moiety (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and pyrimidine ring protons (δ 7.5–8.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd. 191.23; found 191.22). X-ray crystallography may resolve crystal packing and confirm stereochemistry, as seen in analogous pyrazolo[1,5-a]pyrimidine derivatives .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

The cyclopropyl group enhances lipophilicity (logP ~2.5), while the pyrimidinone ring contributes to hydrogen-bonding capacity. Solubility in polar solvents (e.g., DMSO >50 mg/mL) is critical for in vitro assays. Reactivity at the pyrimidinone C-5 position allows functionalization via nucleophilic substitution or cross-coupling reactions .

Advanced Research Questions

Q. How does the cyclopropyl group impact structure-activity relationships (SAR) in biological targets?

The cyclopropyl moiety induces steric constraints that improve target selectivity. For example, in kinase inhibition assays, it reduces off-target binding by ~30% compared to ethyl or methyl substituents. Molecular dynamics simulations show the cyclopropyl group stabilizes hydrophobic pockets in ATP-binding domains, enhancing binding affinity (ΔG ≤ -8.5 kcal/mol) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 0.5–5 μM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). To address this:

  • Perform kinetic assays under uniform ATP levels (1 mM).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Validate via orthogonal methods (e.g., cellular proliferation assays with siRNA knockdown controls) .

Q. How can molecular docking guide the design of derivatives with improved pharmacokinetic profiles?

Docking into homology models of target proteins (e.g., CDK2 or Aurora kinases) identifies key interactions:

  • The pyrimidinone carbonyl forms hydrogen bonds with backbone NH of Glu81/Lys88.
  • Substituents at C-3 and C-7 modulate solubility (e.g., carboxylates improve aqueous solubility by 2-fold). MD simulations predict metabolic stability by assessing susceptibility to CYP450 oxidation at the cyclopropyl ring .

Q. What methodologies optimize reaction yields in large-scale synthesis?

Scale-up challenges include exothermic cyclization and byproduct formation. Strategies:

  • Use flow chemistry to control temperature (±2°C) during cyclocondensation.
  • Employ Design of Experiments (DoE) to optimize stoichiometry (e.g., 1:1.2 ratio of aminopyrazole to electrophile).
  • Purify via recrystallization from ethyl acetate/hexane (3:1 v/v) to achieve ≥95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.